
2-(6-Bromo-3-methylpyridin-2-yl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-3-methylpyridin-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position of the pyridine ring, along with a propan-2-amine group attached to the 2nd position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-methylpyridin-2-yl)propan-2-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Amination: The brominated intermediate is then subjected to amination using a suitable amine, such as propan-2-amine, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-3-methylpyridin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(6-Bromo-3-methylpyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-3-methylpyridin-2-yl)propan-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: A brominated pyridine derivative with similar structural features.
2-(6-Bromo-2-methylpyridin-3-yl)propan-2-amine: A closely related compound with a different substitution pattern on the pyridine ring.
2-Amino-3-bromo-6-methylpyridine: Another brominated pyridine derivative with an amino group.
Uniqueness
2-(6-Bromo-3-methylpyridin-2-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H14BrClN2 |
|---|---|
Poids moléculaire |
265.58 g/mol |
Nom IUPAC |
2-(6-bromo-3-methylpyridin-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13BrN2.ClH/c1-6-4-5-7(10)12-8(6)9(2,3)11;/h4-5H,11H2,1-3H3;1H |
Clé InChI |
APDZIVQSPYFKGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)Br)C(C)(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[(1-phenylethylamino)methyl]phenol](/img/structure/B12996767.png)

![4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid](/img/structure/B12996777.png)
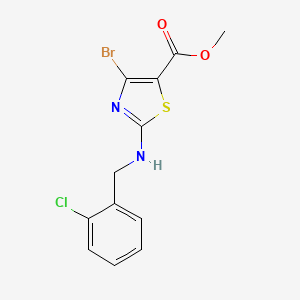
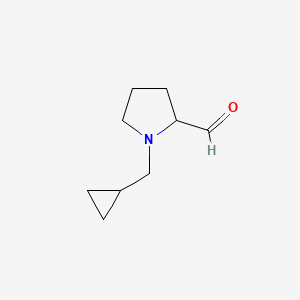
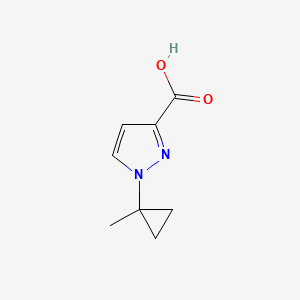
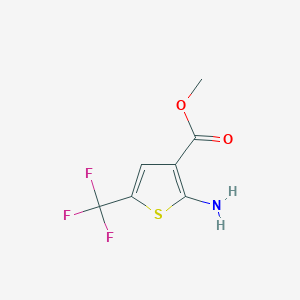


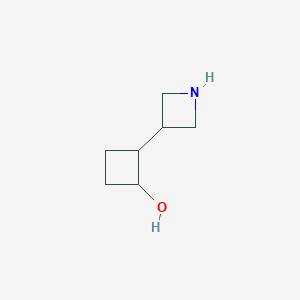
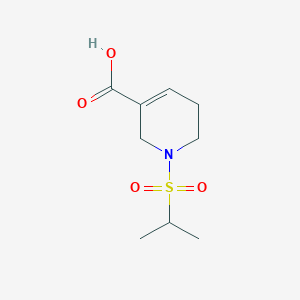
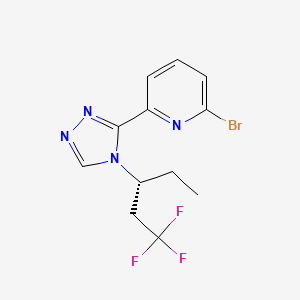

![5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996851.png)
